3-Cdbmt-zinc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cdbmt-zinc typically involves the reaction of zinc salts with 3,3’-(1,2-cyclohexanediyldinitrilo)-bis(2-methylpropane-2-thiol) ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The ligands are dissolved in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, and then mixed with a zinc salt, such as zinc chloride or zinc acetate. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the compound. Advanced analytical methods, including spectroscopy and chromatography, are used to verify the composition and structure of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cdbmt-zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Under specific conditions, this compound can be reduced to its elemental components.
Substitution: The ligands in this compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Ligand substitution reactions often involve the use of other thiol or amine ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Zinc oxide and other oxidized by-products.
Reduction: Elemental zinc and free ligands.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
3-Cdbmt-zinc has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cdbmt-zinc involves its interaction with molecular targets, primarily through coordination with zinc ions. The compound can modulate the activity of zinc-dependent enzymes and proteins by altering their conformation and function. This modulation is achieved through the binding of the thiol ligands to the zinc ion, which can influence the redox state and catalytic activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Zinc oxide: A widely used zinc compound with applications in catalysis, electronics, and medicine.
Zinc acetate: Commonly used in dietary supplements and as a reagent in chemical synthesis.
Zinc chloride: Utilized in various industrial processes, including galvanization and chemical synthesis.
Uniqueness of 3-Cdbmt-zinc
This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Unlike simpler zinc compounds, this compound exhibits enhanced stability and reactivity, making it suitable for specialized applications in catalysis and material science .
Properties
IUPAC Name |
zinc;2-methyl-1-[[2-[(2-methyl-2-sulfidopropyl)amino]cyclohexyl]amino]propane-2-thiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2S2.Zn/c1-13(2,17)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18;/h11-12,15-18H,5-10H2,1-4H3;/q;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDHIDMJPFFRNT-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCCCC1NCC(C)(C)[S-])[S-].[Zn+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2S2Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930935 |
Source
|
Record name | Zinc 1,1'-(cyclohexane-1,2-diyldiazanediyl)bis(2-methylpropane-2-thiolate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140889-53-8 |
Source
|
Record name | 3,3'-(1,2-Cyclohexanediyldinitrilo)-bis(2-methylpropane-2-thiolato)zinc II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140889538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc 1,1'-(cyclohexane-1,2-diyldiazanediyl)bis(2-methylpropane-2-thiolate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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